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Compound of Interest

2,6-Difluoro-3-
Compound Name:
methoxybenzylamine

cat. No.: B1308633

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,6-
Difluoro-3-methoxybenzylamine, a compound of interest in medicinal chemistry and drug
development. Due to the limited availability of direct experimental spectra for this specific
molecule, this document presents a thorough analysis based on data from structurally similar
compounds and predictive models. The information herein is intended to serve as a valuable
reference for the identification, characterization, and quality control of 2,6-Difluoro-3-
methoxybenzylamine and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2,6-Difluoro-3-methoxybenzylamine. These
predictions are derived from the analysis of analogous compounds, including 2,6-difluorobenzyl
derivatives and substituted benzylamines, as well as computational models.

Table 1: Predicted *H NMR, 3C NMR, and °F NMR Data

H NMR (Proton NMR)
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Chemical Shift Lo . .
Multiplicity Integration Assignment Notes
(5, ppm)
Coupling to
~7.0-7.2 t 1H H-4 adjacent fluorine
atoms.
Coupling to
~6.8-6.9 t 1H H-5 adjacent fluorine
atoms.
~3.9 s 3H -OCHs
~3.8 s 2H -CH2NH:2
Chemical shift
can vary with
~15-20 brs 2H -NH:2
solvent and
concentration.
13C NMR (Carbon-13 NMR)
Chemical Shift (6, ppm) Assignment Notes
Doublet of doublets due to
~ 155 - 160 (dd) C-2,C-6 _ _ _
coupling with fluorine.
~ 150 - 155 C-3
Triplet due to coupling with two
~125- 130 (1) C-4 .
fluorine atoms.
Triplet due to coupling with two
~110- 115 (t) C-5 _
fluorine atoms.
Triplet due to coupling with two
~115-120 (1) C-1 )
fluorine atoms.
~ 56 -OCHs
Triplet due to coupling with
~ 35 -40 (t) -CH2NH:2

fluorine atoms.
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19F NMR (Fluorine-19 NMR)

Chemical Shift (6, ppm) Assignment Notes

~-110to -120 F-2, F-6 Referenced to CFCls.

Table 2: Predicted IR Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

3300 - 3400 Medium, Broad N-H stretch (primary amine)

2850 - 3000 Medium C-H stretch (aromatic and
aliphatic)

1600 - 1620 Strong C=C stretch (aromatic ring)

1580 - 1600 Medium N-H bend (scissoring)

1450 - 1500 Strong C-F stretch

1250 - 1300 Strong C-O stretch (aryl ether)

1000 - 1100 Strong C-N stretch

Table 3: Predicted Mass Spectrometry Data

The molecular weight of 2,6-Difluoro-3-methoxybenzylamine (CsHoF2NO) is 173.16 g/mol .
[1] Predicted m/z values for common adducts are listed below.[2]

Adduct Predicted m/z
[M+H]* 174.07250
[M+Na]* 196.05444
[M-H]- 172.05794
[M+NHa]* 191.09904
[M+K]* 212.02838
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Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-
specific parameters may require optimization.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified 2,6-Difluoro-3-methoxybenzylamine
in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-de).

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for referencing the chemical shifts to O ppm.

Data Acquisition: Place the sample in the NMR spectrometer. Acquire *H NMR, 13C NMR,
and °F NMR spectra. For 33C NMR, a proton-decoupled spectrum is typically acquired to
simplify the signals to singlets for each unique carbon.

2.2 Infrared (IR) Spectroscopy

Sample Preparation: As 2,6-Difluoro-3-methoxybenzylamine is likely a liquid or low-melting
solid at room temperature, the thin-film method is appropriate. Place a drop of the neat
compound between two salt plates (e.g., NaCl or KBr).

Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer and
acquire the spectrum. Typically, a background spectrum of the clean salt plates is recorded
first and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in
a suitable volatile solvent such as methanol or acetonitrile.[3]

 lonization: Introduce the sample into the mass spectrometer. Electron ionization (El) or a soft
ionization technique like electrospray ionization (ESI) can be used. ESI is often preferred for
generating the protonated molecule [M+H]*.

o Data Acquisition: Acquire the mass spectrum, ensuring a mass range that includes the
expected molecular ion peak and potential fragment ions.
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Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a
novel compound like 2,6-Difluoro-3-methoxybenzylamine.

General Spectroscopic Analysis Workflow

Synthesis & Purification

Synthesis of 2,6-Difluoro-3-methoxybenzylamine

'

Purification (e.g., Chromatography, Distillation)

Spectroscopic Analysis

NMR Spectroscopy

(1H, 13C, 19F) IR Spectroscopy Mass Spectrometry

Structure Elucidation

Purity Assessment

Click to download full resolution via product page

Caption: General workflow for synthesis and spectroscopic characterization.
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NMR Data Interpretation Logic
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Caption: Logical flow for NMR-based structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxybenzylamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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